3,5-Dimethyladamantane-1-carboxylic acid chemical properties
3,5-Dimethyladamantane-1-carboxylic acid chemical properties
An In-depth Technical Guide to 3,5-Dimethyladamantane-1-carboxylic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction: The Adamantane Scaffold in Modern Chemistry
The discovery of adamantane in petroleum in 1933 opened a new frontier in the chemistry of polyhedral organic compounds.[1] Its unique structure—a rigid, perfectly symmetrical, and strain-free tricyclic alkane resembling a diamondoid cage—has captivated chemists for decades. This "lipophilic bullet" provides a robust and metabolically stable scaffold that has proven invaluable in medicinal chemistry and materials science.[2][3] Adamantane derivatives are the backbone of numerous clinically approved drugs, including antivirals like Amantadine, antidiabetics such as Saxagliptin and Vildagliptin, and agents for treating Alzheimer's and Parkinson's diseases like Memantine.[4][5]
Among the vast family of adamantane derivatives, 3,5-Dimethyladamantane-1-carboxylic acid (CAS No: 14670-94-1) stands out as a critical pharmaceutical intermediate and a versatile building block for advanced chemical synthesis.[6][7][8] Its structure combines the rigidity and lipophilicity of the dimethyladamantane core with the reactive functionality of a carboxylic acid group at a bridgehead position. This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The molecular architecture of 3,5-Dimethyladamantane-1-carboxylic acid is fundamental to its utility. The adamantane cage provides a predictable three-dimensional structure, while the methyl and carboxyl groups offer specific points for interaction and further functionalization.
Caption: Chemical structure of 3,5-Dimethyladamantane-1-carboxylic acid.
Physicochemical Data Summary
The compound's properties are summarized in the table below. Its low water solubility and moderate melting point are characteristic of substituted adamantanes.
| Property | Value | Source |
| CAS Number | 14670-94-1 | [9] |
| Molecular Formula | C₁₃H₂₀O₂ | [6] |
| Molecular Weight | 208.30 g/mol | [9] |
| Appearance | White to light yellow crystalline powder | [6][7] |
| Melting Point | 89-90 °C (some sources report 97-105 °C) | [6] |
| Boiling Point | 324.1 °C at 760 mmHg | [6] |
| Solubility | Sparingly soluble in water (0.14 g/L at 25°C) | [6] |
| pKa | 4.88 ± 0.60 (Predicted) | [6] |
| Flash Point | 153.9 °C | [6] |
| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [6] |
Synthesis and Manufacturing Protocol
The synthesis of 3,5-Dimethyladamantane-1-carboxylic acid is typically achieved through the oxidation of a suitable precursor. A common and effective method involves the Koch-Haaf carboxylation reaction, starting from 3,5-dimethyl-1-adamantanol. This reaction proceeds via a stable tertiary carbocation at the bridgehead position, which is then trapped by carbon monoxide (generated in situ from formic acid).
Caption: General workflow for the synthesis of 3,5-Dimethyladamantane-1-carboxylic acid.
Experimental Protocol: Synthesis from 3,5-Dimethyl-1-adamantanol
This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[7]
Materials:
-
3,5-Dimethyl-1-adamantanol (e.g., 30.0 g)
-
96% Concentrated Sulfuric Acid (e.g., 208 g)
-
Formic Acid (e.g., 7.76 g)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, add 3,5-dimethyl-1-adamantanol (30.0 g).
-
Acid Addition: Carefully add concentrated sulfuric acid (208 g) to the vessel. Stir the mixture at room temperature until the starting material is completely dissolved. The formation of the adamantyl carbocation in the strong acid is the critical first step.
-
Cooling: Cool the reaction system to a temperature range of 10 °C to 20 °C using an ice bath. This temperature control is crucial to manage the exothermic reaction upon the addition of formic acid.
-
Carboxylation: Add formic acid (7.76 g) dropwise over 30 minutes, maintaining the internal temperature between 10 °C and 20 °C. Formic acid dehydrates in concentrated sulfuric acid to generate carbon monoxide, the carboxylating agent.
-
Reaction: After the addition is complete, warm the reaction mixture to 35 °C and maintain this temperature for 3 hours.
-
Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to confirm the complete conversion of the starting material. A typical yield of 3,5-dimethyl-1-adamantanecarboxylic acid is around 92-93%.[7]
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the carboxylic acid product.
-
Isolation: Collect the precipitated white solid by filtration. Wash the filter cake thoroughly with deionized water to remove any residual acid.
-
Drying: Dry the final product under reduced pressure at 40 °C for 8 hours to yield white crystals of 3,5-Dimethyladamantane-1-carboxylic acid.
Chemical Reactivity and Derivatization
The reactivity of 3,5-Dimethyladamantane-1-carboxylic acid is dominated by its carboxylic acid functional group. However, the bulky adamantane cage imparts significant steric hindrance, influencing reaction rates and pathways.
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) under standard conditions, such as Fischer esterification (refluxing with an alcohol in the presence of a catalytic amount of strong acid). These esters are often used as intermediates themselves.[10]
-
Amidation: Reaction with amines, typically activated by coupling agents like DCC or EDC, yields amides. This is a cornerstone reaction for incorporating the adamantane moiety into peptide-like structures or other bioactive molecules.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 3,5-dimethyl-1-(hydroxymethyl)adamantane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Conversion to Acyl Halides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, a key intermediate for various acylation reactions.
The most significant derivatization is its role as a precursor in the synthesis of Memantine (1-amino-3,5-dimethyladamantane). While Memantine can be synthesized from 1,3-dimethyladamantane directly, pathways involving adamantane carboxylic acid derivatives are also relevant in medicinal chemistry research.[11][12]
Caption: Key reactivity pathways of the carboxylic acid group.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment rely on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most prominent feature is a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region. A sharp, intense C=O stretching absorption appears around 1700 cm⁻¹.[13][14]
-
¹H NMR Spectroscopy: The spectrum is characterized by complex multiplets for the adamantane cage protons between approximately 1.0 and 2.5 ppm. The two methyl groups will appear as a singlet (or two closely spaced singlets) around 0.9 ppm. The acidic proton of the carboxyl group is a broad singlet, typically far downfield (>10 ppm), and is exchangeable with D₂O. Protons on carbons adjacent to the carbonyl group are slightly deshielded.[13]
-
¹³C NMR Spectroscopy: The carbonyl carbon gives a characteristic signal in the 175-185 ppm range. The quaternary carbons of the adamantane cage where the methyl and carboxyl groups are attached will also be identifiable, along with the other CH and CH₂ carbons of the cage at higher field.[13]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a clear molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (208.30). Fragmentation patterns often involve the loss of the carboxyl group or water.[15]
Applications in Research and Drug Development
The primary application of 3,5-Dimethyladamantane-1-carboxylic acid is as a high-value intermediate in the pharmaceutical industry.[6][16]
Key Intermediate for Memantine Synthesis
Its structural relationship to the Alzheimer's drug Memantine makes it a crucial building block in various synthetic strategies. Memantine is an NMDA receptor antagonist, and its efficacy is directly tied to the 3,5-dimethyladamantane core.[4][17] Syntheses of Memantine often start with 1,3-dimethyladamantane and proceed through amination reactions.[12][18][19] Research into novel analogs or alternative synthetic routes can leverage 3,5-Dimethyladamantane-1-carboxylic acid as a starting point for introducing the amino group via reactions like the Curtius or Schmidt rearrangement.
Caption: Role as a potential intermediate in pathways to Memantine.
Scaffold for Novel Therapeutics
Beyond Memantine, the adamantane carboxylic acid motif is actively being explored in drug discovery. Its lipophilic nature enhances cell membrane permeability and can improve pharmacokinetic profiles. For example, adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for treating obesity and diabetes.[20] The rigid structure helps to orient other pharmacophoric groups for optimal binding to enzyme active sites.[3]
Safety, Handling, and Storage
As a laboratory chemical, 3,5-Dimethyladamantane-1-carboxylic acid requires appropriate handling.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21] It is also harmful if swallowed.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. When handling the powder, a dust mask (e.g., N95) should be used.[21]
-
Storage: The compound is stable under normal conditions.[21] It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[6]
Conclusion
3,5-Dimethyladamantane-1-carboxylic acid is more than just a chemical intermediate; it is a testament to the enduring utility of the adamantane scaffold in modern science. Its well-defined structure, predictable reactivity, and crucial role in the synthesis of important pharmaceuticals like Memantine underscore its value. For researchers in drug development, this compound offers a robust, lipophilic, and sterically defined building block for creating next-generation therapeutics. As the quest for novel drugs with improved properties continues, the strategic application of versatile scaffolds like 3,5-Dimethyladamantane-1-carboxylic acid will remain a key element of successful discovery programs.
References
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]
-
Wanka, L., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]
-
LookChem. (n.d.). Cas 14670-94-1, 3,5-DIMETHYLADAMANTANE-1-CARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US20110082317A1 - Process for the manufacture of memantine and intermediate product.
-
Intatrade Chemicals. (n.d.). CAS:39269-10-8 | 1,3-Adamantanedicarboxylic acid. Retrieved from [Link]
-
Nguyen, T. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed Central. Retrieved from [Link]
-
NIST. (n.d.). 3,5-dimethyladamantane-1-carboxylic acid, methyl ester. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Retrieved from [Link]
-
Ren, H., et al. (2012). Synthesis and IR/MS Study of 3,5-Dimethyladamantanamine Hydrochloride Salt. Asian Journal of Chemistry. Retrieved from [Link]
-
Chemspace. (n.d.). 3,5-dimethyladamantane-1-carboxylic acid. Retrieved from [Link]
-
Hahn, J. H., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed. Retrieved from [Link]
-
LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. 3,5-DIMETHYLADAMANTANE-1-CARBOXYLIC ACID | 14670-94-1 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. scbt.com [scbt.com]
- 10. 3,5-dimethyladamantane-1-carboxylic acid, methyl ester [webbook.nist.gov]
- 11. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 12. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. asianpubs.org [asianpubs.org]
- 16. 3,5-Dimethyladamantane-1-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US20110082317A1 - Process for the manufacture of memantine and intermediate product. - Google Patents [patents.google.com]
- 19. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea (2023) | Binh Duong Vu [scispace.com]
- 20. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. synquestlabs.com [synquestlabs.com]
